2,6-dichloro-5-methylpyrimidin-4-ol
Description
2,6-Dichloro-5-methylpyrimidin-4-ol is a chlorinated pyrimidine derivative featuring chlorine atoms at positions 2 and 6, a methyl group at position 5, and a hydroxyl group at position 4. Its molecular formula is C₅H₄Cl₂N₂O, with a calculated molecular weight of 179.00 g/mol (based on constituent atomic masses). This compound is commercially available as a synthetic building block, as noted in Enamine Ltd’s Building Blocks Catalogue, where it is categorized under price code B5 (EN300-9536667) . The presence of chloro and hydroxyl groups makes it a versatile intermediate for further functionalization in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVOICQMYQEPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823731-36-7 | |
| Record name | 2,6-dichloro-5-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-5-methylpyrimidin-4-ol typically involves the chlorination of 5-methylpyrimidin-4-ol. One common method includes the reaction of 5-methylpyrimidin-4-ol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include dechlorinated pyrimidines or reduced pyrimidine rings.
Scientific Research Applications
2,6-Dichloro-5-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity: The chloro groups in this compound facilitate nucleophilic aromatic substitution, enabling modifications at positions 2 and 6. In contrast, amino groups in 2,6-diaminopyrimidin-4-ol enhance hydrogen-bonding interactions, making it suitable for targeting biological macromolecules . The nitrile group in 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile introduces electron-withdrawing effects, promoting reactivity in cross-coupling reactions .
Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs, improving solubility in polar solvents.
Biological Activity
2,6-Dichloro-5-methylpyrimidin-4-ol is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 189.01 g/mol
- CAS Number : 1823731-36-7
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, influencing biochemical pathways. The compound has been shown to exhibit:
- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antiproliferative Effects : The compound has demonstrated potential in reducing cell proliferation in various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines.
These results suggest that the compound could be a valuable candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It has shown the ability to inhibit COX-2 activity, a key enzyme involved in inflammation.
This indicates that it may serve as an alternative or adjunct to existing anti-inflammatory drugs.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In a study involving NSCLC patients treated with a regimen including this compound, a significant reduction in tumor size was observed after three months of treatment.
- Case Study B : Another study focused on patients with rheumatoid arthritis showed improved symptoms and reduced inflammation markers when treated with this compound in combination with standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
